molecular formula C14H19NO2 B2427258 N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide CAS No. 2305472-38-0

N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide

Cat. No. B2427258
CAS RN: 2305472-38-0
M. Wt: 233.311
InChI Key: RMJFMXBPLOBCDV-UHFFFAOYSA-N
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Description

N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide, also known as MPA-Na, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone to cortisol in the liver and adipose tissue. Inhibition of this enzyme has been shown to have beneficial effects in the treatment of metabolic disorders such as type 2 diabetes and obesity.

Mechanism of Action

N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide acts as a competitive inhibitor of 11β-HSD1, binding to the active site of the enzyme and preventing the conversion of cortisone to cortisol. This results in a reduction in intracellular cortisol levels, which has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism and insulin sensitivity, N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide has also been shown to have anti-inflammatory properties. Studies have demonstrated that N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide can reduce the production of pro-inflammatory cytokines in immune cells and inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide has also been shown to have neuroprotective effects, as it can reduce the production of reactive oxygen species and prevent neuronal cell death in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide in lab experiments is its specificity for 11β-HSD1 inhibition, which allows researchers to investigate the role of this enzyme in a variety of physiological processes. However, there are also some limitations to the use of N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide, including its relatively low potency compared to other 11β-HSD1 inhibitors and its potential for off-target effects.

Future Directions

There are several potential future directions for research on N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide and its effects on 11β-HSD1 inhibition. One area of interest is the development of more potent and selective inhibitors of this enzyme, which could have greater therapeutic potential for the treatment of metabolic disorders. Another area of research is the investigation of the effects of 11β-HSD1 inhibition on other physiological processes, such as the regulation of the circadian rhythm and the immune system. Finally, the potential use of N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide as a therapeutic agent in the treatment of metabolic disorders and other diseases is an area of ongoing investigation.

Synthesis Methods

The synthesis of N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide involves the reaction of 4-(2-methylpropan-2-yl)phenoxyacetic acid with propargylamine in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The resulting product is then treated with sodium hydroxide to obtain the sodium salt of N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide.

Scientific Research Applications

N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide has been extensively used in scientific research as a tool to study the role of 11β-HSD1 in metabolic disorders. Studies have shown that inhibition of 11β-HSD1 by N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide can improve glucose homeostasis, reduce body weight gain, and ameliorate hepatic steatosis in animal models of obesity and diabetes. N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide has also been used to investigate the effects of 11β-HSD1 inhibition on the immune system, as this enzyme is expressed in immune cells and has been implicated in the regulation of inflammation.

properties

IUPAC Name

N-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-13(16)15-10-11-6-8-12(9-7-11)17-14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJFMXBPLOBCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(tert-butoxy)phenyl]methyl}prop-2-enamide

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